(2-Bromobenzyl)(3-fluorophenyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVODJVLNKKZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromobenzyl 3 Fluorophenyl Sulfane
Overview of Carbon-Sulfur (C-S) Bond Formation Strategies Applicable to Sulfanes
The construction of the thioether linkage in (2-Bromobenzyl)(3-fluorophenyl)sulfane necessitates the formation of a C-S bond. This can be achieved by reacting a sulfur-containing nucleophile with an electrophilic carbon source, or vice-versa. The most prevalent and effective methods in modern organic synthesis for creating such bonds fall into two main categories: transition metal-catalyzed cross-coupling reactions and classical nucleophilic substitutions. These methods offer a range of options with varying substrate scopes, functional group tolerances, and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Approaches for Thioether Synthesis
Transition metal catalysis has become a cornerstone for the synthesis of aryl and alkyl-aryl thioethers due to its efficiency and broad applicability. nih.gov These reactions typically involve the coupling of an aryl or alkyl halide with a thiol or a thiol equivalent, facilitated by a metal catalyst. The general mechanism often follows a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. acsgcipr.orgthieme-connect.de
Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination's lesser-known cousin, is a powerful tool for forming thioethers. nih.govnih.gov These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand, to couple an aryl halide with a thiol. nih.govresearchgate.net For the synthesis of this compound, one could envision the coupling of 2-bromobenzyl bromide with 3-fluorothiophenol (B1676560) or the reaction of 3-fluorobromobenzene with 2-bromobenzylthiol.
The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.govresearchgate.net These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. organic-chemistry.org The reactions are typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, to deprotonate the thiol and generate the active thiolate nucleophile. thieme-connect.com
| Catalyst System | Reactants | Key Features |
| Pd(OAc)₂ / Xantphos | Aryl Halide + Thiol | High efficiency, good functional group tolerance. organic-chemistry.org |
| Pd₂(dba)₃ / Biarylmonophosphine | Aryl Bromide + Thiol | Effective at room temperature with soluble bases. nih.gov |
| Pd(OAc)₂ / CyPF-tBu | Aryl Halide/Triflate + Thiol | High turnover numbers and broad substrate scope. acs.org |
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classic and cost-effective method for C-S bond formation. thieme-connect.comacs.org These reactions have seen significant advancements, moving from harsh reaction conditions to milder, more versatile protocols. thieme-connect.comacs.orgthieme-connect.com The synthesis of this compound could be achieved by coupling an aryl halide with a thiol in the presence of a copper catalyst, such as CuI, Cu₂O, or copper salts with various ligands. thieme-connect.comacs.orgacs.org
Ligand-free systems have been developed, simplifying the reaction setup. thieme-connect.comthieme-connect.com Common bases used in these reactions include cesium carbonate, potassium carbonate, and organic bases like DBU. thieme-connect.comacs.org Thioacetamide can also be used as a sulfur source, which in situ generates the corresponding thiol. thieme-connect.comthieme-connect.com
| Catalyst | Sulfur Source | Base | Solvent | Key Features |
| CuI | Thioacetamide | Cs₂CO₃ | DMSO/H₂O | Ligand-free, convenient protocol. thieme-connect.comthieme-connect.com |
| CuI | Carbon Disulfide | DBU | - | One-pot synthesis of symmetrical diaryl thioethers. acs.orgnih.gov |
| BINAM-Cu(OAc)₂ | Potassium ethyl xanthogenate | - | - | In situ generation of thiols for unsymmetrical thioether synthesis. acs.org |
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-S cross-coupling reactions. nih.govrsc.orgacs.org Nickel catalysts can effectively couple a variety of aryl halides, including the less reactive but more abundant aryl chlorides, with thiols. acs.orgacs.org For the target molecule, a nickel catalyst could facilitate the reaction between 2-bromobenzyl bromide and 3-fluorothiophenol.
Recent advancements have led to the development of air- and moisture-stable nickel precatalysts, making these reactions more user-friendly. rsc.org Nickel-catalyzed reactions often exhibit high functional group tolerance and can sometimes offer different reactivity and selectivity compared to palladium. rsc.orgnih.gov Decarbonylative thioetherification from thioesters is another innovative nickel-catalyzed approach. rsc.orgacs.org
| Catalyst System | Reactants | Key Features |
| Ni(II) precatalyst / Ligand | Aryl Thioester | Decarbonylative C-S cleavage, broad functional group tolerance. rsc.org |
| Ni-1 complex | Alkenyl Halide + Thiol | Mild conditions, wide functional group tolerance for alkenyl thioethers. acs.org |
| Ni(COD)₂ / dcype | Aryl Nitrile + Aryl Thioether | Reversible functional group metathesis. acs.org |
Metal-Free Synthetic Routes for Thioether Formation
While transition metal-catalyzed methods are highly effective, metal-free alternatives offer advantages in terms of cost, toxicity, and ease of product purification. beilstein-journals.orgnih.govresearchgate.netnih.gov These methods often rely on classical nucleophilic substitution reactions.
A straightforward and well-established method for the synthesis of thioethers is the nucleophilic substitution reaction between an organic halide and a sulfur nucleophile. khanacademy.orgbyjus.comwikipedia.org To synthesize this compound, one could react 2-bromobenzyl bromide with the sodium or potassium salt of 3-fluorothiophenol. This reaction typically proceeds via an Sₙ2 mechanism. byjus.comyoutube.com
A significant advantage of this approach is the use of odorless and easy-to-handle sulfur surrogates like thiourea (B124793). ed.govwikipedia.org The reaction of an alkyl halide with thiourea forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol in situ. wikipedia.org This thiol can then react with another equivalent of the alkyl halide or a different electrophile to form the thioether. This method avoids the direct handling of volatile and malodorous thiols. ed.gov
| Sulfur Source | Reaction Type | Key Features |
| Thiourea | Nucleophilic Aromatic Substitution / Thia-Michael Addition | Odorless, cheap, and easy-to-handle sulfur source. ed.gov |
| Thiol + Alcohol | Acid Catalysis | Metal-free, uses a solid acid catalyst. beilstein-journals.orgnih.govresearchgate.netnih.gov |
Dehydrative Thioetherification Methods
Dehydrative thioetherification presents an atom-economical approach to C-S bond formation, proceeding by the coupling of an alcohol with a thiol, releasing water as the only byproduct. chemrevlett.comlookchem.comchemrevlett.com In the context of synthesizing this compound, this would involve the reaction of 2-bromobenzyl alcohol with 3-fluorobenzenethiol. These reactions are typically catalyzed by a variety of transition metals or Brønsted acids.
Recent advancements have highlighted the use of various catalytic systems to facilitate this transformation under milder conditions, improving functional group tolerance. chemrevlett.comlookchem.com For instance, zinc, indium, and gallium-based catalysts have been effectively employed for the dehydrative thioetherification of benzylic alcohols. chemrevlett.comlookchem.com A metal-free approach using triflic acid or a recyclable Nafion® superacid catalyst has also been reported, enhancing the practicality and green profile of this method. unito.it
Table 1: Examples of Catalytic Systems for Dehydrative Thioetherification of Benzylic Alcohols
| Catalyst | Alcohol Substrate | Thiol Substrate | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| ZnI₂ | Benzylic alcohols | Various thiols | DCE | Reflux | 71-99% | lookchem.com |
| ZnCl₂ | Benzylic alcohols | Thiophenols | - | Ambient | Good | chemrevlett.com |
| In(OTf)₃ | Secondary and tertiary benzyl (B1604629) alcohols | Aromatic and aliphatic thiols | MeNO₂ | 80 °C | Excellent | chemrevlett.com |
| Ga(OTf)₃ | Benzyl/allyl alcohols | Heteroaromatic thiols | DCE | - | Good | chemrevlett.com |
| HOTf | tert-Amyl alcohol | Thiophenol | CH₃NO₂ | 80 °C | High | unito.it |
| Nafion® | Various alcohols | Various thiols | - | - | Good | unito.it |
Note: This table presents general findings for the dehydrative thioetherification of benzylic alcohols and may be adapted for the synthesis of the target compound.
Hydrothiolation Reactions
Hydrothiolation involves the addition of a thiol across a double or triple bond and represents another atom-economical route to sulfides. researchgate.net For the synthesis of a benzyl sulfide (B99878) like the target compound, this would typically involve the reaction of a styrene (B11656) derivative with the corresponding thiol. While not a direct route to this compound from its primary precursors, it is a relevant method for the synthesis of substituted benzyl sulfides. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. researchgate.netnih.gov
Asymmetric Synthesis Considerations for Chiral Thioether Analogues
While this compound itself is not chiral, the development of asymmetric methods for the synthesis of chiral thioether analogues is a significant area of research. nih.gov Chiral sulfides are important substructures in various bioactive molecules. semanticscholar.org Strategies for asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the C-S bond-forming step. For benzylic sulfides, enantioselective methods could involve the asymmetric arylation of benzylic C-H bonds or the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions. uu.nlthieme-connect.deresearchgate.net For example, nickel-catalyzed asymmetric reductive cross-coupling of racemic benzylic electrophiles with aryl halides has been developed. thieme-connect.de
Targeted Synthetic Routes for this compound
A targeted synthesis of this compound would logically employ a nucleophilic substitution reaction, with the Williamson ether synthesis being a classic and highly adaptable method. nih.govacs.org
Strategic Disconnections and Selection of Precursors (e.g., 2-bromobenzyl halide and 3-fluorobenzenethiol)
The most straightforward retrosynthetic disconnection of this compound breaks the C-S bond, leading to a benzylic electrophile and a thiophenol nucleophile. This points to 2-bromobenzyl halide (such as 2-bromobenzyl bromide) and 3-fluorobenzenethiol as the ideal precursors. The Williamson ether synthesis, adapted for thioethers, involves the S-alkylation of a thiolate with an alkyl halide. acsgcipr.org In this case, 3-fluorobenzenethiol would be deprotonated by a suitable base to form the corresponding thiolate, which would then react with 2-bromobenzyl bromide in a nucleophilic substitution reaction.
Table 2: Potential Precursors for the Synthesis of this compound
| Electrophile | Nucleophile |
|---|---|
| 2-Bromobenzyl bromide | 3-Fluorobenzenethiol |
| 2-Bromobenzyl chloride | 3-Fluorobenzenethiol |
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the Williamson thioether synthesis is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
For the reaction between 2-bromobenzyl bromide and 3-fluorobenzenethiol, a variety of bases can be employed to generate the thiolate anion. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) often favoring Sₙ2 reactions. rsc.orgox.ac.uk The stoichiometry is typically near equimolar, though a slight excess of one reagent may be used to drive the reaction to completion. acsgcipr.org
Table 3: Illustrative Reaction Conditions for Williamson Thioether Synthesis of Benzyl Aryl Sulfides
| Benzyl Halide | Thiol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl bromide | Substituted thiophenols | NaH | DMF | RT | Good | acsgcipr.org |
| Benzyl chloride | Thiophenol | K₂CO₃ | MeCN | Reflux | High | organic-chemistry.org |
Note: This table provides general conditions that would likely be applicable to the synthesis of the target compound, though specific yields would need to be determined experimentally.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on several key areas: the use of safer solvents, development of catalytic methods to reduce waste, and improving atom economy. unito.itrsc.org
The use of greener solvents is a primary consideration. While traditional polar aprotic solvents like DMF and DMSO are effective, they have environmental and health concerns. acsgcipr.org Research into more benign alternatives, such as ionic liquids or even water for certain catalytic systems, is ongoing. unito.it For example, microwave-assisted synthesis can often be performed in greener solvents or even under solvent-free conditions, significantly reducing reaction times and energy consumption. semanticscholar.orgorganic-chemistry.org
Catalytic approaches, such as the dehydrative thioetherification and catalytic C-S cross-coupling reactions, are inherently greener than stoichiometric methods as they reduce the amount of waste generated. chemrevlett.comorganic-chemistry.org The use of recyclable catalysts further enhances the sustainability of these processes. unito.it Phase-transfer catalysis can also be a green alternative, facilitating reactions in biphasic systems and often allowing for easier product separation and catalyst recycling. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Verification and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Techniques for Structural Confirmation
Proton NMR (¹H NMR) is a fundamental technique for identifying the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (2-Bromobenzyl)(3-fluorophenyl)sulfane in a standard solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals for the benzylic protons and the aromatic protons of both phenyl rings.
The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a singlet around δ 4.1-4.3 ppm. The chemical shift is influenced by the adjacent sulfur atom and the 2-bromophenyl ring. In the 2-bromobenzyl moiety, the four aromatic protons will show complex splitting patterns in the range of δ 7.1-7.6 ppm. Specifically, the proton ortho to the bromine atom is expected to be the most deshielded.
For the 3-fluorophenyl ring, the protons are anticipated to resonate between δ 6.8 and 7.3 ppm. The fluorine atom will introduce additional couplings (H-F coupling), further splitting the signals of the adjacent protons. The proton between the fluorine and sulfur substituents is expected to show a characteristic doublet of triplets or a complex multiplet.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Benzylic CH₂ | 4.15 | s | - |
| H-3 (2-bromophenyl) | 7.55 | d | ~8.0 |
| H-4 (2-bromophenyl) | 7.25 | t | ~7.5 |
| H-5 (2-bromophenyl) | 7.15 | t | ~7.5 |
| H-6 (2-bromophenyl) | 7.40 | d | ~8.0 |
| H-2 (3-fluorophenyl) | 7.10 | dt | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 |
| H-4 (3-fluorophenyl) | 6.90 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 2.0, J(H,F) ≈ 8.0 |
| H-5 (3-fluorophenyl) | 7.20 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 6.0 |
| H-6 (3-fluorophenyl) | 7.00 | d | ~8.0 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The benzylic carbon is expected around δ 38-42 ppm. The carbons of the 2-bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom (C-Br) showing a characteristic shift around δ 122 ppm. The quaternary carbon attached to the sulfur atom will also be in this region.
In the 3-fluorophenyl ring, the carbons will also resonate in the aromatic region. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond C-F coupling constant and is predicted to be the most downfield signal in this ring, around δ 163 ppm. The other carbons will show smaller two- and three-bond C-F couplings.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzylic CH₂ | 39.5 |
| C-1 (2-bromophenyl) | 137.0 |
| C-2 (2-bromophenyl) | 122.5 |
| C-3 (2-bromophenyl) | 132.8 |
| C-4 (2-bromophenyl) | 127.6 |
| C-5 (2-bromophenyl) | 129.5 |
| C-6 (2-bromophenyl) | 128.0 |
| C-1 (3-fluorophenyl) | 140.0 (d, J(C,F) ≈ 8 Hz) |
| C-2 (3-fluorophenyl) | 114.5 (d, J(C,F) ≈ 21 Hz) |
| C-3 (3-fluorophenyl) | 163.0 (d, J(C,F) ≈ 245 Hz) |
| C-4 (3-fluorophenyl) | 123.0 (d, J(C,F) ≈ 3 Hz) |
| C-5 (3-fluorophenyl) | 130.5 (d, J(C,F) ≈ 8 Hz) |
| C-6 (3-fluorophenyl) | 113.0 (d, J(C,F) ≈ 23 Hz) |
Note: These are predicted values and may vary in an actual experimental spectrum. 'd' indicates a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a benzene (B151609) ring is influenced by the other substituents. For a fluorine at the meta position relative to the sulfur substituent, the chemical shift is predicted to be in the range of -110 to -115 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the aromatic protons on the same ring.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing molecular connectivity. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. miamioh.edu For this compound, COSY would show correlations between adjacent aromatic protons on both the 2-bromobenzyl and 3-fluorophenyl rings, confirming their respective spin systems. No correlation would be observed for the singlet benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. researchgate.net This would definitively link each aromatic proton signal to its corresponding carbon signal and the benzylic proton signal to the benzylic carbon signal, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. miamioh.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the benzylic protons to the quaternary carbon of the 2-bromobenzyl ring and to the sulfur-bearing carbon of the 3-fluorophenyl ring, unequivocally establishing the S-CH₂ linkage. Correlations from the aromatic protons to other carbons within their respective rings would further solidify the structural assignment.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₀BrFS), the exact mass of the molecular ion can be calculated.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. libretexts.orgchemguide.co.uklibretexts.org This characteristic pattern is a strong indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for benzyl (B1604629) sulfides involve cleavage of the benzylic C-S bond or the S-aryl bond. miamioh.edunih.gov
Predicted HRMS Fragmentation Data
| m/z (Predicted) | Ion Formula | Description |
| 295.97/297.97 | [C₁₃H₁₀BrFS]⁺ | Molecular ion (M⁺) showing the characteristic 1:1 bromine isotopic pattern. |
| 170.96/172.96 | [C₇H₆Br]⁺ | 2-Bromotropylium ion, formed by cleavage of the S-CH₂ bond. |
| 127.00 | [C₆H₄FS]⁺ | 3-Fluorothiophenolate radical cation, from cleavage of the S-CH₂ bond. |
| 91.05 | [C₇H₇]⁺ | Tropylium (B1234903) ion, a common fragment in compounds with a benzyl group. |
Note: The m/z values are based on the most abundant isotopes and the presence of the bromine isotope pattern is indicated by two values separated by a slash.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves a dual purpose: assessing the compound's purity and identifying any volatile impurities that may be present from the synthetic route.
The gas chromatography component separates the target compound from any impurities based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. wisc.edu The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). wisc.edu The purity of the sample can be estimated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process (usually at 70 eV) induces fragmentation of the molecule into a series of characteristic charged ions. wisc.edunih.gov The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.
For this compound, the molecular ion peak (M⁺) would be expected, corresponding to the intact molecule. A key feature for bromine-containing compounds is the presence of an M+2 peak with nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu The fragmentation pattern would likely involve cleavage of the benzylic C-S bond, which is typically a weak point in such molecules. Expected fragmentation pathways include:
Formation of the tropylium ion: Cleavage at the benzyl position is common for alkyl-substituted benzene rings, leading to the formation of a highly stable tropylium ion at m/z 91. whitman.edu Further fragmentation of the tropylium ion can produce a peak at m/z 65. whitman.edu
Formation of a bromotropylium ion: Another likely fragmentation would be the formation of a bromotropylium ion at m/z 169/171.
Fragments from the fluorophenyl moiety: Cleavage could also result in a fluorophenylthio fragment or a fluorophenyl fragment. The presence of a fluorine atom is less distinctive in a mass spectrum compared to bromine. whitman.edu
Cleavage adjacent to the sulfur atom: Sulfides can undergo fragmentation leading to sulfur-containing ions. nih.gov
The identification of any impurities is achieved by analyzing the mass spectra of the other peaks in the chromatogram and comparing them to spectral libraries or known fragmentation patterns of potential starting materials or by-products.
Table 1: Expected GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 298/300 | [C₁₃H₁₀BrFS]⁺ | Molecular Ion (M⁺, M+2) |
| 169/171 | [C₇H₆Br]⁺ | Bromotropylium ion |
| 127 | [C₆H₄FS]⁺ | Fluorophenylthio fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
| 65 | [C₅H₅]⁺ | Fragment from tropylium ion |
This table represents predicted fragmentation patterns and would require experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique pattern that reveals the functional groups present.
For this compound, the IR spectrum would exhibit a series of absorption bands characteristic of its structural components. The key functional groups and their expected absorption regions are:
Aromatic C-H Stretching: Aromatic compounds show C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to appear in the 1600-1450 cm⁻¹ region. blogspot.com These often appear as a pair of bands. blogspot.com
C-S Stretching: The thioether (sulfide) linkage gives rise to a C-S stretching vibration. These bands can be weak and appear in the fingerprint region, typically around 700-600 cm⁻¹. researchgate.net
Aromatic C-Br Stretching: The vibration of the carbon-bromine bond on the aromatic ring is expected in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹. libretexts.org
Aromatic C-F Stretching: The carbon-fluorine bond stretch is typically strong and found in the 1350-1110 cm⁻¹ range. youtube.com
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.com For the 1,2-disubstituted (ortho) bromobenzyl ring, a strong band around 750 cm⁻¹ would be expected. blogspot.com For the 1,3-disubstituted (meta) fluorophenyl ring, bands near 690 cm⁻¹ and 780 cm⁻¹ are characteristic. blogspot.com
Table 2: Expected Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1110 | C-F Stretch | Aromatic Fluoride |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |
| 700 - 600 | C-S Stretch | Thioether (Sulfide) |
| 690 - 515 | C-Br Stretch | Aromatic Bromide |
This table represents typical frequency ranges for the indicated functional groups and would require experimental verification for the specific compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. By analyzing the diffraction pattern, a detailed model of the electron density can be constructed, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, assuming a suitable single crystal can be grown. The data obtained would be invaluable for:
Confirming Connectivity: It would definitively show the connection of the 2-bromobenzyl group and the 3-fluorophenyl group to the central sulfur atom.
Determining Molecular Geometry: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-S-C bond angle in diaryl sulfides is typically enlarged due to the repulsion of the phenyl rings. cas.cz The C-S bond lengths are expected to be around 1.775 Å. cas.cz
Analyzing Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as van der Waals interactions or dipole-dipole interactions, that govern the solid-state structure.
Table 3: Expected Structural Parameters from X-ray Crystallography for this compound
| Structural Parameter | Expected Value/Information |
| C-S Bond Length | ~ 1.775 Å |
| C-S-C Bond Angle | > 100° (enlarged from tetrahedral) |
| Phenyl Ring Orientation | Approximately perpendicular to each other |
| Torsional Angles (C-C-S-C) | Defines the specific staggered conformation |
| Unit Cell Dimensions | Defines the crystal lattice parameters |
| Space Group | Describes the symmetry of the crystal |
This table is based on typical values for similar structures and would require experimental determination for the specific compound.
Reactivity and Mechanistic Investigations of 2 Bromobenzyl 3 Fluorophenyl Sulfane
Electronic Effects of Halogen Substituents (Bromine and Fluorine) on Thioether Reactivity
The reactivity of (2-Bromobenzyl)(3-fluorophenyl)sulfane is significantly modulated by the electronic properties of the bromine and fluorine atoms. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic rings to which they are attached. This inductive withdrawal of electron density deactivates the aromatic rings towards electrophilic substitution.
However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). This resonance effect is generally weaker than the inductive effect for halogens. In the case of the 3-fluorophenyl ring, the fluorine atom's -I effect dominates, reducing the electron density on the phenyl ring and influencing the nucleophilicity of the sulfur atom.
Transformations Involving the Sulfur Atom
The sulfur atom in this compound is a key center of reactivity, capable of undergoing both oxidation and participating in nucleophilic and electrophilic pathways.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether linkage can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidation reactions are typically carried out using common oxidizing agents. The rate and outcome of the oxidation are influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the bromine and fluorine in this molecule, generally decrease the electron density on the sulfur atom, which can make the initial oxidation to the sulfoxide slower compared to electron-rich thioethers.
Studies on analogous aryl thioethers have shown that oxidation with reagents like hydrogen peroxide can be slow under physiological conditions, but much faster with stronger oxidants like hypochlorite. While specific kinetic data for this compound is not available, the expected trend based on related compounds is a stepwise oxidation.
Table 1: Predicted Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | m-CPBA (1 equiv.) | (2-Bromobenzyl)(3-fluorophenyl)sulfoxide |
| This compound | m-CPBA (2 equiv.) | (2-Bromobenzyl)(3-fluorophenyl)sulfone |
Note: The conditions and yields are hypothetical and based on general oxidation reactions of thioethers.
Sulfur-Mediated Nucleophilic and Electrophilic Pathways
The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. For instance, it can react with alkyl halides in the presence of a strong base to form sulfonium (B1226848) salts. However, the electron-withdrawing nature of the attached aromatic rings in this compound reduces the nucleophilicity of the sulfur atom.
Conversely, the sulfur atom can also mediate electrophilic reactions. For example, in the presence of a suitable catalyst, the C-S bond can be cleaved. Palladium-catalyzed debenzylative cross-coupling reactions of aryl benzyl (B1604629) sulfides with aryl bromides have been reported, leading to the formation of diaryl sulfides. This suggests that under specific catalytic conditions, the sulfur atom in the target molecule could participate in similar transformations.
Reactivity at the Bromobenzyl Moiety
The bromobenzyl portion of the molecule presents two primary sites of reactivity: the bromine-substituted carbon on the aromatic ring and the benzylic carbon of the methylene (B1212753) bridge.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The carbon-bromine bond on the benzyl ring is a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this would allow for the introduction of a new aryl or vinyl group at the 2-position of the benzyl ring. Studies on similar bromobenzyl systems have demonstrated the feasibility of such couplings. nih.govacs.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This would result in the formation of a 2-alkynylbenzyl derivative. The reactivity of aryl bromides in Sonogashira couplings is well-established. libretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This would enable the introduction of a vinyl group at the 2-position of the benzyl moiety.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Aryl)benzyl(3-fluorophenyl)sulfane |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)benzyl(3-fluorophenyl)sulfane |
Note: The specific conditions and yields would require experimental optimization.
Radical Reactions at the Benzylic Position
The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring. libretexts.org This makes the benzylic position susceptible to radical reactions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com
For this compound, a radical bromination reaction would be expected to selectively occur at the benzylic carbon, leading to the formation of (2-Bromobenzyl)(3-fluorophenyl)bromosulfane. It is also conceivable that under photolytic conditions, homolytic cleavage of the benzyl-sulfur bond could occur, generating a benzylic radical and a thiyl radical. acs.org
Furthermore, palladium-catalyzed direct α-arylation of benzyl thioethers with aryl bromides has been reported, proceeding through a deprotonation at the benzylic position. nih.gov This indicates the enhanced acidity of the benzylic protons, facilitating their removal and subsequent functionalization.
Reactivity at the Fluorophenyl Moiety
The reactivity of the fluorophenyl moiety in this compound is primarily dictated by the interplay of the fluorine and sulfide (B99878) substituents on the aromatic ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, while the sulfur atom of the sulfide group can donate electron density to the ring through resonance. This electronic balance influences the susceptibility of the aromatic ring to various transformations.
Functionalization of the fluorinated aromatic ring in molecules like this compound can be achieved through several strategies, primarily revolving around nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Nucleophilic Aromatic Substitution (SNAr):
The presence of a fluorine atom makes the aromatic ring susceptible to nucleophilic attack, where fluoride acts as a leaving group. wikipedia.org For an efficient SNAr reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of this compound, the sulfide group is generally considered electron-donating, which would disfavor a classical SNAr mechanism. However, under forcing conditions or with highly reactive nucleophiles, substitution of the fluorine atom may still be possible. The reaction proceeds through a stepwise addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov
Common nucleophiles for such reactions include alkoxides, thiolates, and amines. nih.govbeilstein-journals.org For instance, treatment with sodium methoxide in a suitable solvent could potentially yield (2-Bromobenzyl)(3-methoxyphenyl)sulfane. The general conditions for such transformations are summarized in the table below.
| Nucleophile | Reagent | Conditions | Product Type |
| Alkoxide | NaOR/ROH | Heat | Aryl ether |
| Thiolate | NaSR/DMF | Heat | Diaryl sulfide |
| Amine | HNR₂/K₂CO₃, DMF | Heat | Aryl amine |
Electrophilic Aromatic Substitution (SEAr):
The sulfide group is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to stabilize the cationic intermediate (arenium ion) through resonance. youtube.com The fluorine atom is also an ortho-, para-director but is deactivating due to its strong inductive effect. Therefore, electrophilic attack will be directed to the positions ortho and para to the sulfide group, and meta to the fluorine atom. The primary sites for electrophilic attack would be the C2, C4, and C6 positions of the 3-fluorophenyl ring.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.orgmasterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. libretexts.org
| Reaction | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivatives |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivatives |
Reaction Mechanisms of this compound Transformations
The transformations of this compound can proceed through a variety of reaction mechanisms, depending on the specific reaction conditions and the part of the molecule involved.
Transformations involving the C-S bond:
Reactions involving the cleavage of the carbon-sulfur bonds can occur under different conditions. For instance, pyrolysis of benzyl phenyl sulfide has been suggested to proceed via a free-radical mechanism involving the homolytic cleavage of the C-S bond to form a benzyl radical and a phenylthiyl radical. tandfonline.com In the presence of a hydrogen donor, these radicals can be stabilized by hydrogen abstraction. tandfonline.com
Palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides provides a pathway to diaryl sulfides. organic-chemistry.org This reaction is proposed to proceed through a tandem catalytic cycle involving α-arylation of the sulfide, followed by C-S bond cleavage and subsequent C-S bond formation. organic-chemistry.org
Reactions involving the 2-bromobenzyl moiety:
The bromine atom on the benzyl group can be substituted by nucleophiles via an SN2 mechanism. Alternatively, it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings, to form new carbon-carbon bonds. mdpi.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com
For SNAr reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. The stability of the Meisenheimer intermediate plays a crucial role in the reaction kinetics. Electron-withdrawing groups that can delocalize the negative charge of the intermediate will increase the reaction rate. nih.gov
In electrophilic aromatic substitution, the formation of the arenium ion is the rate-determining step. libretexts.org The stability of this cationic intermediate, which is influenced by the electronic effects of the substituents on the ring, dictates the reaction rate and the regioselectivity of the substitution.
The stereochemical outcomes of reactions involving this compound are primarily relevant when a stereocenter is created or modified.
If the sulfur atom is oxidized to a sulfoxide, it becomes a chiral center. The stereoselectivity of such an oxidation would depend on the nature of the oxidizing agent and the presence of any chiral catalysts or auxiliaries. nih.gov
Reactions at the benzylic carbon can also have stereochemical implications. For instance, a highly stereoselective bromination of alkyl phenyl sulfides has been reported, proceeding with inversion of configuration. rsc.org This suggests that nucleophilic substitution at the benzylic carbon of a chiral derivative of this compound could proceed with a high degree of stereospecificity. masterorganicchemistry.com The SN2 reaction is a stereospecific process that results in the inversion of the stereochemistry at the reaction center. masterorganicchemistry.com
Computational Chemistry and Theoretical Modeling of 2 Bromobenzyl 3 Fluorophenyl Sulfane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT would be the foundational method to probe the electronic properties of (2-Bromobenzyl)(3-fluorophenyl)sulfane.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, would identify the lowest energy conformation. A conformational analysis would further explore other stable or low-energy arrangements of the molecule, which is particularly important for a flexible molecule like this compound with its rotatable bonds. The results would typically be presented in a table of bond lengths, bond angles, and dihedral angles for the optimized geometry.
Frontier Molecular Orbital (FMO) Analysis
To understand the molecule's reactivity, an analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net The spatial distribution of these orbitals would also reveal likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map would visually represent the charge distribution on the molecule's surface. This is instrumental in identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net The EPS map is color-coded, with red typically indicating negative potential and blue indicating positive potential.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT can identify stable conformations, Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD simulations can explore the full conformational landscape, revealing how the molecule flexes and changes shape in different environments. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological target.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
For a molecule that can participate in chemical reactions, quantum chemical calculations are essential for understanding the reaction pathways.
Transition State Characterization
To elucidate a reaction mechanism, computational chemists would identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of the reaction, which determines the reaction rate. This involves complex calculations to locate the saddle point on the potential energy surface corresponding to the transition state.
While computational studies on similar molecules, such as other bromophenyl or fluorophenyl sulfanyl (B85325) derivatives, do exist and utilize these theoretical methods, the specific data and detailed analysis for this compound are not available in the current body of scientific literature. nih.govsunway.edu.my The synthesis and potential applications of related compounds have been reported, but a dedicated computational investigation into the title compound has yet to be published. acs.orgmdpi.com Therefore, the creation of detailed data tables and an in-depth discussion of its specific computational chemistry as requested is not possible at this time.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational method used to map the minimum energy path of a chemical reaction, connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface. scm.comq-chem.commissouri.edu This method provides a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. mdpi.com The IRC path is defined as the mass-weighted steepest descent path from a transition state, offering a chemically intuitive model of the reaction trajectory. q-chem.commissouri.edu
For a molecule like this compound, an IRC analysis could be employed to study various reaction pathways, such as conformational isomerism, thermal decomposition, or reactions with other chemical species. For instance, the rotation around the C-S bonds can lead to different conformers, and an IRC analysis could elucidate the energy barrier and the pathway for interconversion between stable conformers.
To perform an IRC analysis, one must first locate the transition state structure for the reaction of interest using quantum chemical methods. q-chem.com The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. q-chem.com Once the TS is identified, the IRC calculation proceeds by moving in infinitesimal steps along the path of steepest descent in both the forward and reverse directions from the TS. scm.comq-chem.com The result is a profile of the energy as a function of the reaction coordinate, which graphically represents the energetic landscape of the reaction.
A hypothetical IRC analysis for the unimolecular decomposition of this compound, potentially leading to the cleavage of the C-S or C-Br bond, would provide critical insights into its thermal stability. The analysis would reveal the sequence of bond stretching and breaking, as well as the formation of any intermediate species along the reaction path.
Table 1: Hypothetical Parameters for an IRC Analysis of a C-S Bond Cleavage in this compound
| Parameter | Value | Unit |
| Reaction Coordinate | -5.0 to +5.0 | amu1/2·bohr |
| Energy of Reactant | 0.0 | kcal/mol |
| Energy of Transition State | +45.2 | kcal/mol |
| Energy of Products | +15.8 | kcal/mol |
| Key Geometric Change | C-S bond length | Å |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific IRC studies on this compound have been published.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides essential tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. google.comescholarship.org These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra. st-andrews.ac.uk For a molecule with complex substitution patterns like this compound, theoretical calculations can help in assigning the signals in ¹H, ¹³C, and ¹⁹F NMR spectra to specific nuclei within the molecule.
The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. google.comacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. acs.org These shielding tensors are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.
For halogenated aromatic compounds, the accurate prediction of chemical shifts can be challenging due to the influence of the halogen atoms on the electronic environment of the aromatic rings. acs.orgacs.org In the case of this compound, the presence of both bromine and fluorine atoms introduces significant electronic effects that must be accurately modeled. The prediction of ¹⁹F NMR chemical shifts is particularly sensitive to the computational method and basis set used. nih.govnih.govresearchgate.net Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental data. nih.govnih.govresearchgate.net
A theoretical study on this compound would involve geometry optimization of the molecule, followed by the calculation of NMR shielding tensors at a suitable level of theory, for example, B3LYP with a 6-31G(d,p) or larger basis set. The predicted chemical shifts would provide a basis for the interpretation of experimental NMR data and could help to confirm the molecular structure.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (aromatic) | 6.8 - 7.6 |
| ¹H (benzylic CH₂) | 4.1 |
| ¹³C (aromatic) | 110 - 140 |
| ¹³C (benzylic CH₂) | 38 |
| ¹⁹F | -110 to -115 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general ranges for similar compounds. nih.govwikipedia.org Actual values would require specific computational studies.
Lack of Specific Research Data on this compound Precludes Article Generation
The investigation sought to uncover detailed research on the derivatization of "this compound," including the preparation of its sulfoxide (B87167) and sulfone forms, as well as the generation of corresponding sulfur ylides and sulfonium (B1226848) salts. Further searches were conducted to identify studies leveraging its bromine and fluorine substituents for subsequent functionalization and its application as a building block in the synthesis of more complex molecules.
Despite these efforts, the search did not locate any specific experimental studies, reaction protocols, or spectroscopic data for "this compound" or its immediate derivatives. The absence of this foundational research in accessible chemical databases and scholarly articles makes it impossible to provide a scientifically accurate and informative article that adheres to the user's detailed outline. The generation of content would require speculation based on the reactivity of analogous structures, which would not meet the required standards of scientific rigor and specificity.
Therefore, the requested article on the "Derivatization and Advanced Synthetic Applications of this compound" cannot be produced at this time due to a lack of primary research on this specific chemical entity.
Derivatization and Advanced Synthetic Applications of 2 Bromobenzyl 3 Fluorophenyl Sulfane
Applications in Material Science Research
The unique combination of functional groups in (2-Bromobenzyl)(3-fluorophenyl)sulfane —a thioether, a bromobenzyl group, and a fluorophenyl moiety—positions it as a compound of interest for various applications in material science. Although specific studies on this molecule are limited, the broader classes of compounds to which it belongs have seen significant investigation.
Development of Sulfur-Containing Polymers
Sulfur-containing polymers are a significant class of materials known for their excellent thermal stability, chemical resistance, and high refractive indices. acs.orgsemanticscholar.org The thioether linkage in This compound makes it a candidate for incorporation into polymer backbones, such as poly(phenylene sulfide) (PPS) and its derivatives. These polymers are valued for their performance in demanding environments. acs.org
The general approach to synthesizing such polymers often involves the polycondensation of a dihaloaromatic compound with a sulfur source. The bromo- and fluoro-substituents on the aromatic rings of This compound could be exploited in polymerization reactions. For instance, the bromine atom can participate in cross-coupling reactions to form polymer chains. The fluorine atom, while generally less reactive in these polymerizations, can influence the polymer's final properties, such as solubility, thermal stability, and optical characteristics. semanticscholar.org
Table 1: General Properties of Aromatic Thioether Polymers
| Property | Typical Values | Significance in Applications |
| Refractive Index | > 1.6 | High refractive index is beneficial for lenses, optical fibers, and other photonic devices. nii.ac.jp |
| Thermal Stability (Td) | 400-500 °C | Allows for use in high-temperature applications such as electronics and automotive components. |
| Chemical Resistance | Excellent | Suitable for chemically aggressive environments, including industrial and aerospace applications. |
| Mechanical Strength | High | Provides durability and longevity to manufactured parts. |
This table presents typical data for the class of aromatic thioether polymers and is for illustrative purposes, as specific data for polymers derived from this compound is not available.
Exploration in Optical Materials
The field of optical materials is continually seeking new compounds with tailored refractive indices and nonlinear optical (NLO) properties. Sulfur-containing organic materials are of particular interest due to the high polarizability of the sulfur atom, which can contribute to a high refractive index. acs.orgnii.ac.jp The incorporation of heavy atoms like bromine further enhances this effect.
While there is no specific research on the optical properties of This compound , related sulfide (B99878) compounds have been investigated for their potential in optical applications. For instance, sulfide-based materials have a rich history in luminescence, and when doped with appropriate elements, can emit light across the visible spectrum. researchgate.net Furthermore, organic molecules with donor-acceptor functionalities can exhibit significant NLO responses. The interplay between the electron-donating thioether group and the electron-withdrawing halogen atoms in This compound could potentially lead to interesting NLO properties, although this remains to be experimentally verified. Research on compounds like 4-Amino-4′-nitrodiphenyl Sulfide has demonstrated the potential of sulfide-containing molecules in NLO applications. tandfonline.com
Table 2: Factors Influencing Optical Properties in Related Sulfide Compounds
| Structural Feature | Influence on Optical Properties | Example from Related Research |
| Sulfur Atom | High polarizability contributes to a high refractive index. acs.org | Poly(phenylene sulfide)s are known for their high refractive indices. nii.ac.jp |
| Halogen Atoms (Br, F) | Can enhance refractive index and modify nonlinear optical responses. | The introduction of fluorine can decrease the refractive index, allowing for fine-tuning. semanticscholar.org |
| Aromatic Rings | Provide a conjugated system that can be tailored for specific absorption and emission characteristics. | Doping of sulfide hosts can tune luminescence across the visible spectrum. researchgate.net |
This table is a generalized representation based on research on analogous compounds and does not represent experimental data for this compound.
Applications in Coordination Chemistry Ligand Design
Thioethers are well-established ligands in coordination chemistry, capable of binding to a wide range of metal centers. The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal ion, forming a coordinate bond. Poly(thioether) ligands, in particular, have been shown to be effective in stabilizing various metal oxidation states and in the design of catalysts. nih.gov
This compound could serve as a monodentate or potentially a bidentate ligand. The thioether sulfur would be the primary coordination site. The bromine atom could also potentially coordinate to a metal center, or it could be used as a reactive handle to link the ligand to other molecules or surfaces. The fluorine atom is less likely to be directly involved in coordination but can electronically influence the properties of the ligand and the resulting metal complex. The use of thiols as transient cooperative ligands in catalysis has also been explored, showcasing the versatility of sulfur-based ligands. nih.gov
Table 3: Potential Coordination Modes and Effects of this compound as a Ligand
| Feature | Potential Role in Coordination | Implication for Metal Complexes |
| Thioether Sulfur | Primary donor atom for metal coordination. | Formation of stable metal-sulfur bonds. nih.gov |
| Bromobenzyl Group | The bromine atom could act as a secondary, weak coordination site or a reactive handle for further functionalization. | Potential for hemilabile ligand behavior or post-complexation modification. |
| Fluorophenyl Group | The fluorine atom can induce electronic effects on the sulfur donor, modifying the ligand's field strength. | Fine-tuning of the electronic properties of the resulting metal complex. |
This table outlines the prospective coordination behavior of this compound based on the known chemistry of thioether ligands.
Future Directions and Emerging Research Avenues for Halogenated Aryl Thioethers
Development of Sustainable and Eco-Friendly Synthetic Methodologies for Thioethers
The chemical industry's growing commitment to green chemistry principles has spurred the development of sustainable and environmentally friendly methods for synthesizing thioethers, including their halogenated aryl derivatives. A primary focus of this research is to mitigate the environmental impact of traditional synthetic routes, which often rely on hazardous reagents and solvents.
One significant advancement is the use of odorless and more stable thiol surrogates to replace foul-smelling and easily oxidized thiols. Xanthates, for instance, have emerged as effective, low-toxicity sulfur transfer agents that can be prepared from readily available and inexpensive starting materials acs.org. These compounds can be used in transition-metal-free and base-free conditions, further enhancing the green credentials of the synthesis acs.org.
Another key area of development is the move towards solvent-free and catalyst-free reaction conditions. Direct synthesis of allylic thioethers from allylic alcohols and thiols has been achieved without the use of any solvent or catalyst, representing a significant step towards more sustainable processes nih.gov. Similarly, metal-free reductive coupling of tosylhydrazones with thiols provides an alternative route to thioethers that avoids the use of expensive and toxic metal catalysts acs.org.
The use of water as a green solvent is also gaining traction. Copper-catalyzed cross-coupling reactions of thiols with aryl boronic acids have been successfully performed in water, offering an environmentally benign alternative to traditional organic solvents mdpi.com. These methods often avoid the need for toxic ligands, further simplifying the reaction setup and reducing environmental impact mdpi.com. The development of these sustainable methodologies is crucial for the large-scale and environmentally responsible production of halogenated aryl thioethers.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Use of Xanthates as Thiol Surrogates | Odorless, stable, low-cost sulfur source. Transition-metal-free and base-free conditions. | Reduced odor, lower toxicity, cost-effective, simplified reaction conditions. | acs.org |
| Solvent- and Catalyst-Free Synthesis | Direct reaction of starting materials without a medium or catalyst. | Eliminates solvent waste, reduces energy consumption, simplifies purification. | nih.gov |
| Metal-Free Reductive Coupling | Base-promoted reaction of tosylhydrazones and thiols. | Avoids toxic and expensive heavy metal catalysts. | acs.org |
| Copper-Catalyzed C-S Coupling in Water | Utilizes water as a solvent with a copper catalyst. | Environmentally benign solvent, often ligand-free, suitable for large-scale synthesis. | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic methodologies with flow chemistry and automated platforms represents a paradigm shift in the production of fine chemicals, including halogenated aryl thioethers. Continuous-flow microreactor technology offers numerous advantages over traditional batch processes, such as significantly reduced reaction times, enhanced safety, and improved process efficiency acs.org. The precise control over reaction parameters like temperature, pressure, and residence time in microreactors allows for higher yields and selectivities, which is particularly beneficial for the synthesis of complex molecules like halogenated aryl thioethers.
Automated synthesis platforms, such as SRI Biosciences' SynFini™, are revolutionizing the process of chemical discovery and development. These platforms leverage artificial intelligence and robotics to automate the design, execution, and optimization of synthetic routes nih.gov. By integrating real-time analytical feedback, these systems can rapidly screen and identify optimal reaction conditions, accelerating the discovery of novel halogenated aryl thioethers and their synthetic pathways nih.gov. The modular nature of these platforms allows for the rapid assembly of multi-step syntheses in a continuous flow, enabling the on-demand production of target molecules nih.gov.
The application of flow chemistry has been successfully demonstrated in the synthesis of related compounds, such as aryl sulfonyl chlorides, where automated process control in a continuous stirred-tank reactor (CSTR) system led to significant improvements in process consistency and yield mdpi.com. These advancements in flow chemistry and automation are poised to make the synthesis of halogenated aryl thioethers more efficient, scalable, and reproducible.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools for the formation of carbon-sulfur bonds in the synthesis of aryl thioethers. These methods often operate under mild conditions, utilizing visible light or electricity as the driving force, thereby avoiding the need for high temperatures and harsh reagents.
Visible-light photoredox catalysis has enabled the direct C-H sulfenylation of electron-rich arenes, providing a route to aryl sulfides without the need for pre-functionalized starting materials acs.org. Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Eosin Y, have been employed to facilitate these transformations acs.orgacs.org. A particularly relevant development for halogenated aryl thioethers is the use of visible-light-driven, halogen-bond-assisted C-S cross-coupling reactions. This approach leverages the interaction between a thiolate anion and an iodoheteroarene to facilitate electron transfer upon photoexcitation, leading to the formation of the desired thioether under transition-metal-free conditions iciq.org.
Electrocatalysis offers another green and efficient avenue for C-S bond formation. Electricity-promoted cross-coupling of allylic iodides with disulfides has been demonstrated to proceed without the need for transition metals, bases, or external oxidants mdpi.commdpi.com. This method provides a sustainable approach for the synthesis of various thioethers mdpi.commdpi.com. The electro-oxidation of sulfur or diphenyl disulfide can also generate electrophilic sulfur species that are useful in aromatic substitution reactions to form thioethers researchgate.net. These photocatalytic and electrocatalytic strategies hold significant promise for the development of novel and sustainable synthetic routes to halogenated aryl thioethers.
| Catalytic Method | Energy Source | Key Advantages | Relevance to Halogenated Aryl Thioethers |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Visible Light | Mild reaction conditions, high selectivity, use of abundant energy source. | Applicable to reactions involving aryl halides; halogen-bond assistance is a key strategy. |
| Electrocatalysis | Electricity | Avoids chemical oxidants/reductants, precise control over reaction potential, can be powered by renewable energy. | Enables cross-coupling with aryl halides under mild, transition-metal-free conditions. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and efficiency. Advanced spectroscopic probes are increasingly being integrated into synthetic workflows to provide continuous, in-situ analysis of reacting systems.
For the synthesis of thioethers, techniques such as in-situ Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) can provide valuable mechanistic insights into the C-S bond formation process acs.org. This technique allows for the direct observation of intermediates and products on the catalyst surface during the reaction.
Fluorescent probes are another powerful tool for real-time monitoring, particularly for detecting the presence and concentration of reactive species like thiols, which are often precursors in thioether synthesis acs.orgresearchgate.net. These probes can be designed to exhibit a "turn-on" fluorescence response upon reacting with the target analyte, enabling sensitive and selective detection in complex reaction mixtures and even in biological systems acs.orgresearchgate.net.
While direct real-time monitoring of halogenated aryl thioether synthesis using these advanced probes is still an emerging area, the principles are broadly applicable. The development of specific probes and spectroscopic methods tailored for reactions involving aryl halides and sulfur nucleophiles will be instrumental in advancing the understanding and optimization of these important transformations.
Synergistic Computational and Experimental Approaches in Chemical Design and Discovery
The synergy between computational modeling and experimental work is accelerating the pace of chemical design and discovery. In the context of halogenated aryl thioethers, this integrated approach is proving invaluable for elucidating reaction mechanisms, predicting the properties of new compounds, and designing more efficient synthetic routes.
Density Functional Theory (DFT) calculations are widely used to investigate the energetics of reaction pathways, the structures of transition states, and the electronic properties of reactants and intermediates in C-S bond formation reactions acs.orgmdpi.comacs.org. For example, DFT studies have been instrumental in understanding the mechanism of alkyne addition to sulfur-containing metal clusters to form C-S bonds and in elucidating the proton transfer dual ionization (PTDI) mechanism in the thioetherification of heteroarenes acs.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity or physical properties, are another important computational tool. QSAR models have been developed for polyhalogenated ethers to understand their anesthetic action, demonstrating the potential of these methods to guide the design of new halogenated aryl thioethers with desired properties nih.gov.
By combining the predictive power of computational chemistry with the empirical validation of experimental synthesis and testing, researchers can more efficiently explore the vast chemical space of halogenated aryl thioethers. This synergistic approach facilitates the rational design of novel molecules and the optimization of their synthetic pathways, ultimately leading to the discovery of new materials and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
